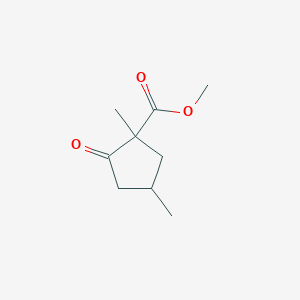
3-(Pyridin-3-yl)-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-yl)-1,4-diazepan-2-one is a heterocyclic compound that features a seven-membered diazepane ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with a suitable bis-electrophile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
3-(Pyridin-3-yl)-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-(Pyridin-3-yl)-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-(Pyridin-3-yl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been studied for their biomedical applications.
Imidazo[1,2-a]pyridines: Known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Pyridazinones: These compounds also feature a nitrogen-containing heterocycle and are explored for their therapeutic potential.
Uniqueness
3-(Pyridin-3-yl)-1,4-diazepan-2-one is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
3-pyridin-3-yl-1,4-diazepan-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-9(12-5-2-6-13-10)8-3-1-4-11-7-8/h1,3-4,7,9,12H,2,5-6H2,(H,13,14) |
InChI 键 |
RYLCABNELLNYKL-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C(=O)NC1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)

![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)

![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)


![3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)


![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)


